4-Benzyl-2-cyanopyridine
Description
Properties
IUPAC Name |
4-benzylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-13-9-12(6-7-15-13)8-11-4-2-1-3-5-11/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTYJEKADPHWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
4-Benzyl-2-cyanopyridine and its derivatives have been investigated for their potential therapeutic effects. Research indicates that compounds containing the pyridine ring often exhibit significant biological activity, particularly in the treatment of central nervous system disorders. For example, derivatives of 4-benzylpiperidine, a related compound, have shown efficacy as monoamine releasing agents with selective action on dopamine and norepinephrine receptors, suggesting potential applications in treating conditions like depression and psychosis .
Case Study:
A study highlighted the development of RMI-10608, a derivative of 4-benzylpiperidine, which was discovered to possess NMDA antagonist properties. This compound exhibited neuroprotective effects and was proposed for further research into its application for preventing brain damage associated with neurological disorders .
Photocatalysis
Radical Benzylation:
Recent advancements in photocatalytic techniques have enabled the chemodivergent radical benzylation of 4-cyanopyridines. This process utilizes photoredox catalysts to generate benzyl radicals, facilitating regioselective functionalization at different positions on the pyridine ring. The ability to switch between different reaction pathways (ipso-substitution vs. Minisci-type addition) allows for tailored synthesis of various benzylated products .
Data Table: Photocatalytic Reaction Outcomes
| Reaction Type | Product Position | Yield (%) | Conditions |
|---|---|---|---|
| Ipso-Substitution | C4 | 85 | Photoredox catalysis |
| Minisci-Type Addition | C2 | 78 | Photoredox catalysis |
Mechanistic Insights:
The mechanism involves generating radical species through N–F bond activation of fluorinated substrates, allowing selective access to different regioisomers. This versatility is crucial for synthesizing complex molecules with specific functional groups .
Synthetic Organic Chemistry
Versatile Building Block:
this compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, including C–C bond formation processes that are essential for constructing complex molecular architectures .
Research Findings:
A study demonstrated that using 4-cyanopyridine derivatives in radical-based C–C bond-forming processes can lead to the efficient synthesis of new compounds with potential applications in drug development . The incorporation of different substituents on the pyridine ring can enhance reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Functional Group Variations and Electronic Effects
Key Observations :
- Electronic Effects: The cyano group in this compound deactivates the pyridine ring, reducing susceptibility to electrophilic substitution compared to amino- or ester-substituted analogs like 4-Aminopyridin-2(1H)-one or Diethyl pyridine-2,4-dicarboxylate .
- Steric and Lipophilic Profiles: The benzyl group in this compound introduces steric bulk and lipophilicity, contrasting with the polar ester groups in Diethyl pyridine-2,4-dicarboxylate. This difference may influence solubility and bioavailability .
Preparation Methods
Mechanism and Reagent Optimization
This method involves displacing halogen atoms (Cl, Br, F) at the pyridine’s 2-position with cyanide. Sodium cyanide (NaCN) serves as the nucleophile, while 4-dimethylaminopyridine (DMAP) acts as a phase-transfer catalyst in propionitrile. The reaction proceeds via an SNAr mechanism, where DMAP stabilizes the transition state by coordinating to the pyridine nitrogen, enhancing cyanide attack at the electron-deficient C2 position.
Representative Procedure :
A mixture of 2,3-dichloro-5-trifluoromethylpyridine (87.5 g), NaCN (30 g), DMAP (52 g), and propionitrile (656 mL) is refluxed for 5 hours. Post-reaction, the organic phase is washed with 2N HCl to remove DMAP, followed by vacuum distillation to isolate 3-chloro-2-cyano-5-trifluoromethylpyridine in 73–84% yield. Adapting this protocol for 4-benzyl substitution requires substituting the dichloro precursor with 4-benzyl-2-chloropyridine.
Solvent and Temperature Effects
Propionitrile’s high polarity and boiling point (97°C) enable reactions at 90–100°C without pressurized systems. Lower yields (<50%) occur in acetonitrile due to reduced cyanide solubility, while DMF promotes side reactions like Hofmann elimination.
Benzylation of 2-Cyanopyridine Derivatives
Quaternization with Benzyl Halides
4-Cyanopyridine reacts with benzyl chlorides in methanol to form pyridinium salts, which are subsequently anion-exchanged to hexafluoroantimonates. For example, 4-chlorobenzyl chloride and 4-cyanopyridine yield l-(4-chlorobenzyl)-4-cyanopyridinium hexafluoroantimonate (38%) after recrystallization. While this route modularizes the benzyl group, yields are modest (8–53%) due to competing hydrolysis of benzyl chlorides.
Table 1: Benzylation of 4-Cyanopyridine with Substituted Benzyl Chlorides
| Benzyl Chloride | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Chlorobenzyl chloride | l-(4-Cl-Bz)-4-cyanopyridinium SbF6 | 38 | 150–151 |
| Benzyl chloride | l-Bz-4-cyanopyridinium SbF6 | 53 | 154–155 |
| 4-Methylbenzyl chloride | l-(4-Me-Bz)-4-cyanopyridinium SbF6 | 42 | 167–168 |
Reductive Amination Approaches
Patent WO1997023458A1 describes a two-step synthesis:
-
Hydrolysis of this compound : Refluxing in HCl-saturated methanol converts the nitrile to a carboxylic acid.
-
Decarboxylation : Heating the acid intermediate eliminates CO2, yielding 4-benzylpyridine. While direct details are sparse, analogous procedures for 2-cyanopyridines suggest yields of 60–70% after purification.
Acid-Mediated Cyclization and Functionalization
Cyclocondensation of Aminocrotononitrile
Reacting p-aminocrotononitrile with malononitrile under acidic conditions generates 2-cyanopyridine cores, which are subsequently benzylated. Ethylene dichloride at 80°C for 12 hours affords 2-cyano-4-chloropyridine, which undergoes nucleophilic aromatic substitution with benzyl Grignard reagents. This method’s versatility allows introducing diverse benzyl groups but requires strict anhydrous conditions to prevent nitrile hydrolysis.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
Characterization and Quality Control
1H-NMR spectra of this compound derivatives show distinct aromatic signals: benzyl protons resonate at δ 5.83–5.92 (singlet, 2H), while pyridine protons appear as doublets at δ 8.68–9.47. CN stretching in IR occurs at 2230 cm⁻¹, confirming nitrile integrity. HPLC purity exceeds 98% when using propionitrile-based syntheses due to efficient DMAP removal .
Q & A
Q. What are the standard synthetic routes for preparing 4-Benzyl-2-cyanopyridine, and how can reaction efficiency be optimized?
this compound is typically synthesized via nucleophilic substitution or cyclization reactions. A validated method involves reacting potassium salts of 3-cyano-2-pyridones with α-halogenated carbonyl compounds (e.g., α-bromoacetophenone) under basic conditions (e.g., sodium ethoxide). Cyclization in ethanol yields the target compound . To optimize efficiency:
- Monitor reaction progress using TLC or HPLC.
- Adjust stoichiometry (1:1.2 molar ratio of pyridone to halide) to minimize side products.
- Control temperature (70–80°C) to balance reaction rate and decomposition risks.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR (¹H/¹³C): Confirm benzyl and cyano group positions via chemical shifts (δ 7.2–7.5 ppm for aromatic protons; δ ~115 ppm for CN in ¹³C).
- FT-IR : Identify nitrile stretching vibrations (~2220 cm⁻¹) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 209) .
- XRD : Resolve crystallographic structure for unambiguous confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Although full toxicity data are unavailable, adopt these precautions:
- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of fine particulates.
- Store in airtight containers at 2–8°C to prevent degradation .
- Follow waste disposal guidelines for nitrile-containing compounds .
Q. How can researchers validate the purity of synthesized this compound?
Combine orthogonal techniques:
Q. What are the solubility properties of this compound in common solvents?
The compound is:
- Soluble : Dichloromethane, DMSO, DMF.
- Partially Soluble : Ethanol, acetone.
- Insoluble : Water, hexane.
Pre-saturate solvents with nitrogen to prevent oxidation during dissolution .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound formation in cyclization reactions?
Regioselectivity arises from electronic and steric effects:
Q. How can conflicting data in reaction yield optimization be systematically addressed?
Apply contradiction analysis frameworks:
Q. What strategies enhance the stability of this compound in long-term storage?
Q. How does this compound interact with biological targets, and what computational tools model these interactions?
Preliminary studies suggest potential as a kinase inhibitor scaffold. Use:
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- SAR Analysis : Modify substituents (e.g., benzyl vs. pyridyl) to optimize binding affinity .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Challenges include co-elution of byproducts (e.g., decyanated derivatives) and low UV absorption. Solutions:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
